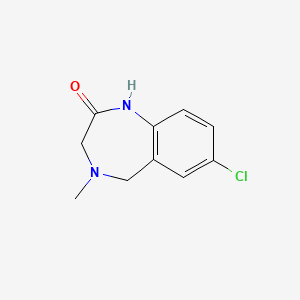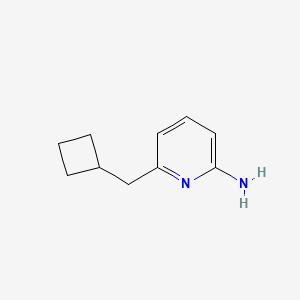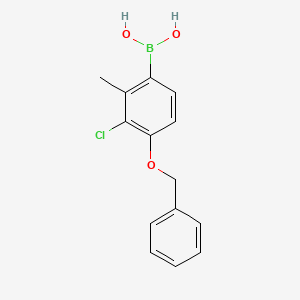
2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-bromo-5-chloro-2-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-5-chloro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
Starting Materials: 4-bromo-5-chloro-2-methylphenylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or toluene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the formation of the desired product is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., ethanol, water, toluene).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Boronic acids or borates.
Substitution: Substituted phenyl derivatives.
科学研究应用
2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is utilized in the production of specialty chemicals and fine chemicals.
作用机制
The mechanism of action of 2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary based on the specific reaction and application.
相似化合物的比较
Similar Compounds
- 4-Bromo-5-chloro-2-methylphenylboronic acid
- 2-Bromo-5-chlorobenzoic acid
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts stability and reactivity in various chemical reactions. The presence of both bromine and chlorine atoms on the phenyl ring allows for selective functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C13H17BBrClO2 |
|---|---|
分子量 |
331.44 g/mol |
IUPAC 名称 |
2-(4-bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrClO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI 键 |
DUUFQWHVQBJZPV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)


![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)









![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
